![molecular formula C7H8N2OS B1428858 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1343362-21-9](/img/structure/B1428858.png)
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
Overview
Description
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a heterocyclic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxymethyl group and the acetonitrile moiety adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetonitrile under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is utilized as a building block in organic synthesis. Its thiazole moiety is particularly valuable in the development of pharmaceutical intermediates and agrochemicals. The compound can participate in various reactions, including:
- Nucleophilic substitutions
- Condensation reactions
This versatility makes it a useful precursor for synthesizing more complex molecules.
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and antifungal properties. The application of this compound in biological studies has shown promise in:
- Antimicrobial agents : Investigations into its efficacy against bacterial strains have been conducted.
- Anticancer research : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Buffering Agent in Biochemistry
The compound has been identified as an effective buffering agent in biochemical applications. It helps maintain pH stability in biochemical assays, thereby enhancing the reliability of experimental results.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Pharmaceutical Intermediates
In another research project, scientists explored the use of this compound as a precursor for synthesizing novel anticancer agents. The study highlighted the compound's ability to undergo specific chemical transformations that yield biologically active derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl and acetonitrile groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethanol
- **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol
- **2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]propionitrile
Uniqueness
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Overview
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a heterocyclic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the cyclization of 2-aminothiazole with methoxymethyl chloride in the presence of a base like sodium hydroxide. The intermediate product is then reacted with acetonitrile under reflux conditions to yield the final compound.
Property | Value |
---|---|
Molecular Formula | C7H8N2OS |
Molecular Weight | 168.22 g/mol |
CAS Number | 1343362-21-9 |
Purity | Minimum 95% |
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit bacterial growth and possess antifungal properties. Preliminary studies on this compound suggest it may also exhibit similar effects, although specific data on its antimicrobial efficacy remains limited .
Antitumor Activity
A study conducted on various thiazole derivatives demonstrated notable antitumor activity against human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. While direct studies on this compound are sparse, its structural similarity to other active thiazole compounds suggests potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The thiazole ring can engage in interactions with enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction may enhance the compound's binding affinity and specificity towards these targets, contributing to its biological effects.
Case Studies and Research Findings
- Antimicrobial Screening : In vitro studies on related thiazole compounds have shown promising results against Gram-positive and Gram-negative bacteria. These findings indicate that further research into this compound could yield valuable insights into its antimicrobial potential.
- Antitumor Studies : A recent investigation into thiazole derivatives indicated that some compounds exhibited significant cytotoxicity against cancer cell lines. Although specific data for this compound is not yet available, its structural characteristics suggest it may share similar properties.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile, and how can reaction conditions be controlled to enhance yield?
- Methodological Answer: The synthesis typically involves cyclocondensation of precursors like thioamides or thioureas with α-haloketones. For example, substituting the thiazole ring with methoxymethyl groups requires careful selection of alkylating agents (e.g., methoxymethyl chloride) and reaction solvents (e.g., DMF or THF). Reaction temperature (60–80°C) and stoichiometric ratios must be optimized to minimize side products. Intermediate purification via column chromatography with ethyl acetate/hexane gradients improves yield . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring substitution pattern and methoxymethyl group placement. For example, the methoxymethyl proton signal appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., m/z 183.05 for C₇H₈N₂O₂S). Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and thiazole ring vibrations .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
- Methodological Answer: The electron-donating methoxymethyl group enhances the thiazole ring’s electron density, affecting binding affinity to biological targets like enzymes. Computational studies (e.g., density functional theory, DFT) can quantify charge distribution and frontier molecular orbitals to predict reactivity. Compare with analogs lacking the substituent (e.g., 4-methylthiazole derivatives) to isolate electronic effects. Biological assays (e.g., enzyme inhibition) paired with molecular docking validate computational predictions .
Q. What computational strategies can predict the compound’s potential biological targets and metabolic pathways?
- Methodological Answer: Use quantum chemical calculations (e.g., reaction path searches) to model interactions with cytochrome P450 enzymes or kinases. Tools like AutoDock Vina or Schrödinger Suite simulate binding modes. Pair these with cheminformatics databases (e.g., PubChem BioAssay) to identify structurally related bioactive compounds. ADMET prediction tools (e.g., SwissADME) assess metabolic stability and toxicity risks .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For instance, discrepancies in antifungal activity may arise from differences in fungal strains or assay conditions. Meta-analysis of published data, combined with controlled replication studies, clarifies confounding variables. Structural analogs (e.g., benzothiazoles or aminothiazoles) provide reference points for activity trends .
Properties
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJMOUMRPKPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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